1,3-Dimethylbarbituric acid synthesis from dimethylurea and malonic acid
1,3-Dimethylbarbituric acid synthesis from dimethylurea and malonic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea (B165225) and malonic acid. This important heterocyclic compound serves as a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, reaction mechanisms, and characterization data.
Overview of Synthetic Methodologies
The synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea and malonic acid is primarily achieved through a condensation reaction. Two principal methods are commonly employed, differing in the choice of activating agent and solvent system.
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Method 1: Acetic Anhydride (B1165640) in Acetic Acid: This is a widely used method where acetic anhydride acts as a dehydrating agent to drive the condensation reaction between 1,3-dimethylurea and malonic acid in a glacial acetic acid solvent. While effective, this method typically results in moderate yields.[1]
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Method 2: Sodium Alkoxide Catalysis: An alternative approach involves the use of a malonic ester (such as dimethyl or diethyl malonate) and 1,3-dimethylurea in the presence of a sodium alkoxide catalyst, like sodium ethoxide.[1][2] This method often provides higher yields compared to the acetic anhydride route.[2]
This guide will focus on providing a detailed protocol for the more accessible acetic anhydride method.
Experimental Protocol: Acetic Anhydride Method
This section provides a detailed, step-by-step procedure for the synthesis of 1,3-dimethylbarbituric acid using 1,3-dimethylurea, malonic acid, and acetic anhydride.[3]
2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dimethylurea | 88.11 | 276 g | 3.14 |
| Malonic Acid | 104.06 | 376 g | 3.62 |
| Glacial Acetic Acid | 60.05 | 600 mL | - |
| Acetic Anhydride | 102.09 | 1250 mL | - |
| Ethanol | 46.07 | 500 mL | - |
| Conc. HCl | 36.46 | 380 mL | - |
| Water | 18.02 | 400 mL | - |
2.2. Equipment
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Three-necked round-bottom flask (appropriate size)
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Reflux condenser
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Mechanical stirrer
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Heating mantle
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Dropping funnel
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Distillation apparatus for vacuum distillation
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Büchner funnel and flask
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Standard laboratory glassware
2.3. Reaction Procedure
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In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 mL of glacial acetic acid. Heat the mixture to 60-70 °C to facilitate dissolution.[3]
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Once the solids are dissolved, add 1250 mL of acetic anhydride to the solution.[3]
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Gradually increase the temperature of the reaction mixture to 90 °C and maintain this temperature with stirring for 6 hours.[3]
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After 6 hours, turn off the heat and allow the reaction mixture to stand at room temperature overnight.[3]
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Remove the glacial acetic acid and excess acetic anhydride by distillation under reduced pressure.[3]
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While the residue is still hot, pour it into 500 mL of ethanol. This will cause the product to crystallize.[3]
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Collect the crude crystals by filtration using a Büchner funnel.[3]
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For purification, transfer the crude product to a flask and add a mixture of 380 mL of concentrated hydrochloric acid and 400 mL of water. Reflux this suspension for 2 hours.[3]
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After reflux, cool the mixture in an ice bath for 6 hours to allow for complete crystallization of the purified product.[3]
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Collect the purified 1,3-dimethylbarbituric acid crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly. This procedure yields approximately 360 g of the final product.[3]
Reaction Mechanism and Workflow
The synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea and malonic acid is a condensation reaction. The reaction proceeds through the formation of an activated malonic acid species by acetic anhydride, followed by nucleophilic attack by the nitrogen atoms of 1,3-dimethylurea and subsequent cyclization and dehydration to form the barbiturate (B1230296) ring.
3.1. Reaction Workflow
Caption: Experimental workflow for the synthesis of 1,3-dimethylbarbituric acid.
3.2. Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 1,3-dimethylbarbituric acid.
Product Characterization
The synthesized 1,3-dimethylbarbituric acid can be characterized using various analytical techniques to confirm its identity and purity.
4.1. Physical Properties
| Property | Value |
| Appearance | White to faint yellow crystalline solid[1] |
| Melting Point | 121-123 °C[4] |
| Molecular Formula | C₆H₈N₂O₃ |
| Molar Mass | 156.14 g/mol [4] |
| Solubility | Soluble in hot water[4] |
4.2. Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Spectral data available, confirming the presence of methyl and methylene (B1212753) protons. |
| IR Spectroscopy | Characteristic peaks for C=O and C-N functional groups are observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product is detected. |
Safety and Handling
It is imperative to conduct a thorough risk assessment before commencing this synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
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1,3-Dimethylurea: May cause skin and eye irritation.
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Malonic Acid: Corrosive and can cause severe skin burns and eye damage.
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Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. It is also a lachrymator.
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Glacial Acetic Acid: Corrosive and flammable, causing severe skin burns and eye damage.
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Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Releases toxic fumes.
Handle all chemicals with care and dispose of waste according to institutional and local regulations.
Conclusion
The synthesis of 1,3-dimethylbarbituric acid from 1,3-dimethylurea and malonic acid using acetic anhydride is a well-established and reproducible method. While it may not offer the highest yields compared to alternative catalytic routes, its straightforward procedure makes it an accessible method for many research laboratories. The detailed protocol and characterization data provided in this guide are intended to support researchers and scientists in the successful synthesis and application of this valuable chemical intermediate.
